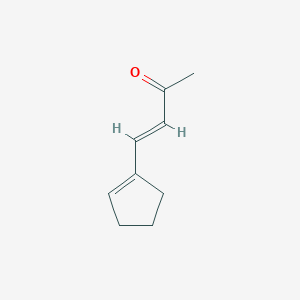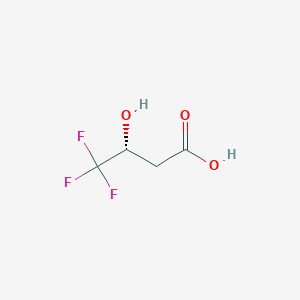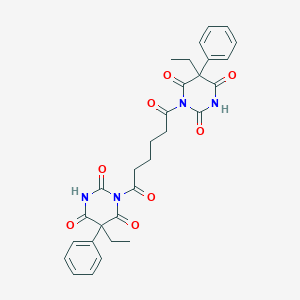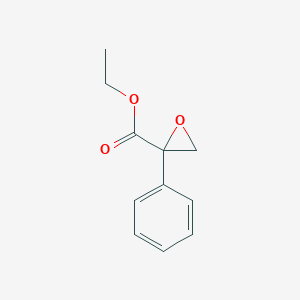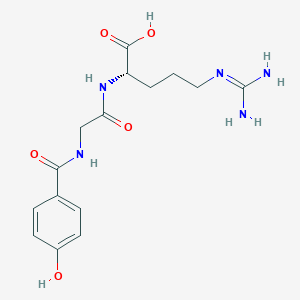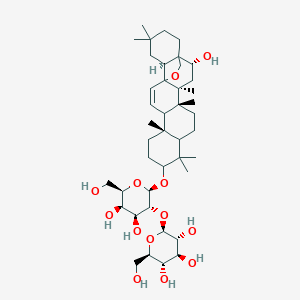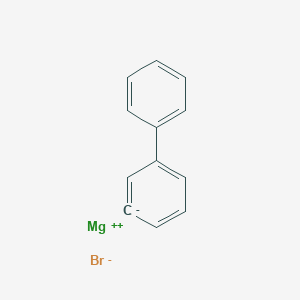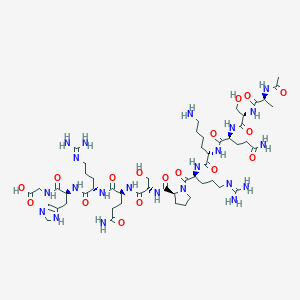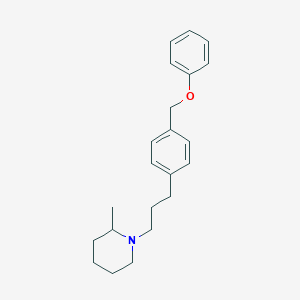
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine are largely related to its ability to increase dopamine levels in the brain. This can lead to various effects such as increased locomotor activity, reward-seeking behavior, and alterations in mood and cognition. However, the exact effects of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine can vary depending on the dose and duration of exposure.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying dopamine-related disorders. However, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine also has limitations such as its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine, including the development of new analogs with improved properties and the use of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in the study of other neurotransmitter systems. Additionally, further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
In conclusion, 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to selectively target the dopamine transporter has made it a useful tool for studying dopamine-related disorders, but its potential for abuse and toxicity must be carefully considered. Further research is needed to fully understand the potential benefits and risks of using 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine in scientific research.
Synthesis Methods
The synthesis of 2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine involves the reaction between 3-(p-phenoxymethylphenyl)propylmagnesium bromide and 2-methylpiperidine. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as copper iodide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
properties
CAS RN |
19733-81-4 |
|---|---|
Product Name |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-methyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C22H29NO/c1-19-8-5-6-16-23(19)17-7-9-20-12-14-21(15-13-20)18-24-22-10-3-2-4-11-22/h2-4,10-15,19H,5-9,16-18H2,1H3 |
InChI Key |
XZMAJKCDYIDNSJ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Canonical SMILES |
CC1CCCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
synonyms |
2-Methyl-1-(3-(p-phenoxymethylphenyl)propyl)piperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




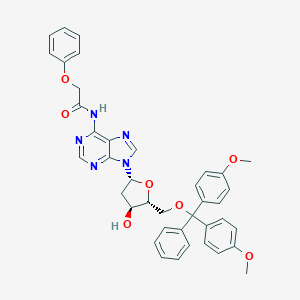
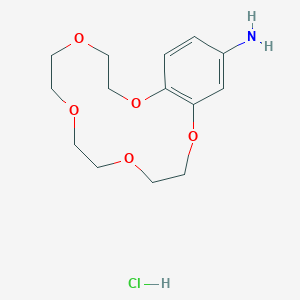

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
